2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE
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Overview
Description
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenoxy group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-furoyl chloride with piperazine to form 2-furylpiperazine. This intermediate is then reacted with 4-(2-methoxyphenoxy)methylbenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity. This can lead to various physiological effects, such as vasodilation and reduced blood pressure .
Comparison with Similar Compounds
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE can be compared with other similar compounds, such as:
Trazodone: Another arylpiperazine-based compound with alpha1-adrenergic receptor antagonist activity.
Naftopidil: A similar compound used for its therapeutic effects on the urinary tract.
Urapidil: Known for its antihypertensive properties.
These compounds share structural similarities but differ in their specific functional groups and pharmacological profiles, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C24H24N2O5 |
---|---|
Molecular Weight |
420.5g/mol |
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[4-[(2-methoxyphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C24H24N2O5/c1-29-20-5-2-3-6-21(20)31-17-18-8-10-19(11-9-18)23(27)25-12-14-26(15-13-25)24(28)22-7-4-16-30-22/h2-11,16H,12-15,17H2,1H3 |
InChI Key |
XDJNLYKCVMQAEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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